molecular formula C4H3F3N2S B2668428 2-[(trifluoromethyl)sulfanyl]-1H-imidazole CAS No. 1870120-60-7

2-[(trifluoromethyl)sulfanyl]-1H-imidazole

Cat. No.: B2668428
CAS No.: 1870120-60-7
M. Wt: 168.14
InChI Key: HJRISCWNAYRPCT-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Ring in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts a remarkable combination of chemical properties. First synthesized in 1858, it is a planar, water-soluble, and amphoteric compound. bohrium.comtsijournals.com This ring system is a fundamental component of several vital biological molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. nih.govwikipedia.org

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure." bohrium.comnih.gov Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor allow it to readily interact with a wide array of biological targets like enzymes and receptors. bohrium.comnih.gov This versatility has led to the incorporation of the imidazole ring into numerous FDA-approved drugs with a broad spectrum of therapeutic activities, including antifungal, anticancer, and anti-inflammatory agents. nih.govwikipedia.orgnih.gov The presence of the imidazole moiety can enhance the pharmacokinetic properties of a drug candidate, underscoring its profound importance in drug discovery and development. nih.govnih.govmdpi.com

Table 1: Key Properties of the Imidazole Ring


PropertyDescriptionSignificance
StructureFive-membered aromatic ring with two non-adjacent nitrogen atoms. mdpi.comProvides a stable, planar scaffold for molecular design.
AromaticityContains a sextet of π-electrons, conferring stability. Influences reactivity and interactions with biological targets.
Amphoteric NatureCan act as both a weak acid and a weak base. mdpi.comAllows for participation in various acid-base catalysis reactions, crucial in many enzymatic processes. bohrium.com
Hydrogen BondingActs as both a hydrogen bond donor and acceptor. bohrium.comFacilitates strong binding interactions with enzymes and receptors. wikipedia.org
Biological PresenceCore component of histidine, histamine, and purines. nih.govDemonstrates inherent biocompatibility and relevance in biological systems.

Role and Impact of Trifluoromethylthiolation in Molecular Design

Trifluoromethylthiolation, the introduction of a trifluoromethylthio (-SCF3) group into a molecule, is a powerful strategy in modern medicinal and agrochemical design. mdpi.comnih.govThe -SCF3 group imparts unique physicochemical properties that can dramatically enhance the performance of a parent compound.

The trifluoromethylthio group is recognized as one of the most lipophilic functional groups used in drug discovery. researchgate.netThis high lipophilicity can significantly improve a molecule's ability to permeate lipid-rich biological membranes, potentially leading to better absorption and bioavailability. researchgate.netresearchgate.netFurthermore, the strong electron-withdrawing nature of the -SCF3 group can increase the metabolic stability of a compound by protecting it from oxidative degradation in vivo. mdpi.comresearchgate.netThis enhanced stability is a critical factor in developing effective therapeutic agents. hovione.comThe strategic incorporation of this group allows chemists to fine-tune the electronic and steric properties of a molecule to optimize its interaction with biological targets. mdpi.com

Table 2: Impact of the Trifluoromethylthio (-SCF3) Group in Molecular Design

Historical Context and Evolution of Research on Trifluoromethylthio-Imidazoles

The synthesis of trifluoromethylated compounds has been a subject of interest since the late 19th and early 20th centuries, with early methods developed by Frédéric Swarts. wikipedia.orgHowever, the specific field of trifluoromethylthiolation is more recent. Early methods for introducing the -SCF3 group often involved harsh reagents and conditions, such as the use of highly toxic bis(trifluoromethyl) disulfide. thieme-connect.de The development of so-called "shelf-stable electrophilic trifluoromethylating reagents" marked a significant advancement. In 1984, Yagupolskii and co-workers developed a diaryl(trifluoromethyl)sulfonium salt capable of electrophilic trifluoromethylation. beilstein-journals.orgThis paved the way for more practical and versatile reagents. More recently, hypervalent iodine reagents, such as the Togni reagents, have become commercially available and widely used for the trifluoromethylation of various nucleophiles, including sulfur-centered ones. beilstein-journals.orgThe development of reagents specifically for electrophilic trifluoromethylthiolation, such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, has further expanded the synthetic toolbox. acs.orgResearch into trifluoromethylthio-imidazoles specifically has benefited from these broader advances in synthetic methodology, allowing for more efficient and selective preparation of these complex heterocyclic structures.

Overview of Key Academic Research Trajectories for 2-[(Trifluoromethyl)sulfanyl]-1H-imidazole

Academic research concerning this compound and its derivatives has primarily concentrated on the development of novel and efficient synthetic methodologies. The direct trifluoromethylthiolation of the imidazole core at the C-2 position has proven challenging.

Recent studies have highlighted innovative one-pot procedures to access these compounds. One successful approach involves starting with readily available 2-unsubstituted imidazole N-oxides. While direct nucleophilic addition of the trifluoromethylthiolate anion proved ineffective, an alternative pathway was devised. This method involves a "sulfur transfer reaction" followed by an electrophilic trifluoromethylation step using a Togni reagent, which successfully yields the target 2-CF3S-imidazoles in high yields. This protocol has been shown to be tolerant of a wide variety of functional groups on the imidazole ring.

Another key area of investigation involves the application of these compounds. For instance, N,N′-dialkyl-2-trifluoromethylthio-imidazolium salts, which are derivatives of the core structure, have been explored for their activity as phase-transfer catalysts. The ongoing research trajectory is thus focused on expanding the synthetic accessibility of this class of compounds to enable broader investigation into their potential applications in fields such as materials science and medicinal chemistry.

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)10-3-8-1-2-9-3/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRISCWNAYRPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1870120-60-7
Record name 2-[(trifluoromethyl)sulfanyl]-1H-imidazole
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Synthetic Methodologies for 2 Trifluoromethyl Sulfanyl 1h Imidazole and Its Derivatives

Direct Trifluoromethylthiolation Approaches

Direct methods for the synthesis of 2-[(trifluoromethyl)sulfanyl]-1H-imidazoles can be broadly categorized into electrophilic and nucleophilic trifluoromethylthiolation strategies. These approaches aim to efficiently install the SCF3 moiety onto the imidazole (B134444) core.

Electrophilic Trifluoromethylthiolation Strategies

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich imidazole precursor with a reagent that delivers an electrophilic "SCF3+" equivalent. Recent advancements have focused on the use of imidazole N-oxides as versatile starting materials.

Imidazole N-oxides have emerged as valuable precursors for the C(2)-functionalization of the imidazole ring. nih.govacs.orgresearchgate.net The initial strategy of activating the N-oxide function for a direct nucleophilic addition of a trifluoromethylthiolate anion (SCF3-) proved to be unsuccessful. nih.govacs.orgresearchgate.net However, an alternative and highly effective indirect pathway has been developed. This method involves a two-step, one-pot protocol commencing with readily available 2-unsubstituted imidazole N-oxides. nih.govacs.org

A highly efficient one-pot procedure has been developed for the synthesis of fully substituted 1,4,5-aryl/alkyl 2-trifluoromethylsulfanyl-imidazoles starting from imidazole N-oxides. nih.govacs.orgresearchgate.net This protocol involves a "sulfur transfer reaction" followed by an electrophilic trifluoromethylation. nih.govacs.org In this sequence, the imidazole N-oxide is first converted to the corresponding imidazole-2-thione. This intermediate is then subjected to electrophilic trifluoromethylation to yield the final product. nih.govacs.org This method is characterized by its high yields, typically exceeding 80%, and excellent chemoselectivity. acs.org It tolerates a variety of functional groups, including hydroxy, ketone, ester, and amide moieties. nih.govacs.org

The general procedure involves reacting the imidazole N-oxide with a thiocarbonyl agent, such as 2,2,4,4-tetramethyl-3-thioxocyclobutanone, to form the imidazole-2-thione intermediate. nih.govacs.org Without isolation, this intermediate is then treated with an electrophilic trifluoromethylating reagent to afford the desired 2-[(trifluoromethyl)sulfanyl]-1H-imidazole derivative. nih.gov

Togni-type reagents are hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents. enamine.netconicet.gov.arbeilstein-journals.org In the context of synthesizing 2-[(trifluoromethyl)sulfanyl]-1H-imidazoles, Togni reagents have proven to be superior to other electrophilic trifluoromethylating agents like Umemoto reagents. nih.govacs.org

Initial screening of reagents for the electrophilic trifluoromethylation of a model imidazole-2-thione demonstrated that Togni reagent 5a provided the target 2-CF3S-imidazole derivative in a 36% yield, whereas the Umemoto reagent 5b gave the product in a 25% yield along with a more complex reaction mixture. nih.govacs.org Consequently, the Togni reagent was selected for further optimization and application in the one-pot protocol. nih.govacs.org The use of these reagents is a key step in the successful sulfur-transfer/S-trifluoromethylation reaction sequence. acs.org

Nucleophilic Trifluoromethylthiolation Methods

Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic imidazole precursor with a nucleophilic "SCF3-" source.

A key strategy in the synthesis of 2-[(trifluoromethyl)sulfanyl]-1H-imidazoles involves the use of imidazole-2-thiones as nucleophilic intermediates. nih.govacs.org These thiones can be readily prepared from 2-unsubstituted imidazole N-oxides through a sulfur-transfer reaction. acs.org The resulting imidazole-2-thione is an enolizable species that can be S-trifluoromethylated. nih.gov

The requisite imidazole-2-thione can be prepared in high yield (95%) via sequential (3+2)-cycloaddition/cycloreversion reactions of the imidazole N-oxide with a strained thiocarbonyl agent. acs.org This thione then serves as the substrate for electrophilic trifluoromethylation. nih.govacs.org

Interactive Data Tables

Table 1: Trifluoromethylation of Imidazole-2-thione with Various Reagents

EntryReagentAdditiveSolventTemperatureYield (%)Reference
1Togni Reagent (5a)-DCMrt36 acs.org
2Umemoto Reagent (5b)-DCMrt25 acs.org
3Reagent 5cTsOH (cat.)DCMrt- acs.org
4Reagent 5cHCl (cat.)DCMrt- acs.org

This table summarizes the initial screening of electrophilic trifluoromethylating reagents for the reaction with a model imidazole-2-thione. DCM = Dichloromethane (B109758), rt = room temperature, TsOH = p-Toluenesulfonic acid.

Table 2: Scope of the One-Pot Synthesis of 2-CF3S-Imidazoles from Imidazole N-Oxides

ProductSubstituents (R1, R2, R3)Yield (%)Reference
2aR1=Bn, R2=Me, R3=Me98 nih.gov
2bR1=Me, R2=Ph, R3=Ph95 nih.gov
2cR1=c-Hex, R2=Ph, R3=Ph92 nih.gov
2dR1=Ph, R2=Ph, R3=Ph96 nih.gov
2eR1=CH2CH2OH, R2=Ph, R3=Ph85 nih.gov
2fR1=CH2CONHPh, R2=Ph, R3=Ph88 nih.gov
2gR1=CH(Me)Ph, R2=Ph, R3=Ph94 nih.gov
2hR1=Bn, R2=Et, R3=Et97 nih.gov
2iR1=Bn, R2, R3 = (CH2)496 nih.gov
2jR1=Bn, R2=Ph, R3=H82 nih.gov
2kR1=Bn, R2=4-ClC6H4, R3=H84 nih.gov
2lR1=Bn, R2=4-MeOC6H4, R3=H80 nih.gov
2mR1=Bn, R2=Ph, R3=COPh64 nih.gov
2nR1=Bn, R2=Ph, R3=CO(4-MeC6H4)68 nih.gov
2oR1=Bn, R2=Ph, R3=CO(4-ClC6H4)65 nih.gov
2pR1=Bn, R2=Ph, R3=COOEt75 nih.gov

This table illustrates the broad scope of the one-pot synthesis, demonstrating its compatibility with various substituents on the imidazole ring.

Synthesis from Thioureas via Imidazolium (B1220033) Salts

The synthesis of 2-thioimidazoles, which are crucial precursors for this compound, can be achieved through the condensation of thiourea (B124793) with α-haloketones, a variation of the Hantzsch thiazole (B1198619) synthesis. This method provides a straightforward route to the imidazole-2-thione core.

A more direct and modern approach involves a one-pot procedure starting from readily available 2-unsubstituted imidazole N-oxides. acs.orgnih.gov This process begins with a "sulfur transfer reaction" where the N-oxide undergoes a sequential (3+2)-cycloaddition/cycloreversion with a thiocarbonyl agent, such as 2,2,4,4-tetramethyl-3-thioxocyclobutanone, to generate the corresponding imidazole-2-thione in situ. acs.orgnih.gov This intermediate is then subjected to electrophilic trifluoromethylthiolation without the need for isolation. The trifluoromethylation is typically achieved using an electrophilic SCF3 source like a Togni reagent (e.g., 1-(trifluoromethyl)-3H-2,1-benzoxathiole 1,1-dioxide). nih.gov This one-pot telescoping S-transfer and trifluoromethylation sequence offers high yields and avoids the handling of sensitive intermediates. nih.gov

Starting MaterialReagentsProductYield (%)Ref
1,4,5-Triphenyl-1H-imidazole N-oxide1) 2,2,4,4-tetramethyl-3-thioxocyclobutanone 2) Togni Reagent1,4,5-Triphenyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole91 nih.gov
1-Methyl-4,5-diphenyl-1H-imidazole N-oxide1) 2,2,4,4-tetramethyl-3-thioxocyclobutanone 2) Togni Reagent1-Methyl-4,5-diphenyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole95 nih.gov
1-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole N-oxide1) 2,2,4,4-tetramethyl-3-thioxocyclobutanone 2) Togni Reagent1-(4-Methoxyphenyl)-4,5-diphenyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole93 nih.gov

Radical Trifluoromethylthiolation Protocols

Radical-based methods have become powerful tools for forming C–SCF3 bonds, offering alternative reactivity patterns to traditional ionic pathways.

Visible-light photoredox catalysis enables the generation of trifluoromethylthiol radicals (•SCF3) under mild conditions from stable precursors. Reagents such as N-(trifluoromethylthio)saccharin can serve as sources of the •SCF3 radical upon excitation of a suitable photocatalyst, like fac-[Ir(ppy)3]. nih.gov This radical can then engage in reactions with appropriately functionalized imidazole precursors. For instance, a photoredox Ni-catalyzed trifluoromethylthiolation has been successfully applied to 2-iodo-1-methylimidazole using AgSCF3 as the trifluoromethylthiol source, demonstrating a viable pathway to the target scaffold. nih.gov This dual catalytic approach merges the radical-generating capability of photoredox catalysis with the cross-coupling power of nickel catalysis.

Imidazole SubstrateSCF3 SourceCatalyst SystemProductRef
2-Iodo-1-methylimidazoleAgSCF3Photoredox Ni-catalysis1-Methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole nih.gov
IndolizineN-((Trifluoromethyl)thio)saccharinPhotocatalyst PC1 (custom)3-Trifluoromethylthiolated indolizine acs.org

Radical cascade reactions provide an efficient means to construct complex heterocyclic systems in a single operation. These processes often involve the generation of a radical that undergoes a sequence of intramolecular cyclizations and intermolecular reactions. For instance, silver-mediated cascade trifluoromethylthiolation/cyclization of unactivated alkenes has been developed for benzimidazole (B57391) derivatives. acs.org In these reactions, AgSCF3 serves as the trifluoromethylthiolating reagent, initiating a radical process that leads to trifluoromethylthiolated tricyclic imidazole derivatives. acs.org Similarly, visible-light-induced radical cascade reactions have been used to synthesize trifluoromethylated polycyclic benzimidazoles from precursors containing unactivated alkenes, using CF3Br as the trifluoromethyl source. acs.org These methods highlight the potential for radical annulation strategies to build complex imidazole-containing structures functionalized with fluorine-containing groups.

Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions (MCRs) are highly atom- and step-economical strategies for the synthesis of complex molecules. The synthesis of thioimidazoles, key precursors to the target compound, can be achieved via MCRs. A modern variant of the Marckwald reaction utilizes unprotected carbohydrates, amine salts, and potassium isothiocyanate in a one-pot protocol to generate diversely functionalized thioimidazoles. acs.orgdurham.ac.uk

Furthermore, cascade sequences involving addition-cyclization-isomerization of propargylcyanamides with thiol nucleophiles have been developed to produce highly substituted 2-thioimidazoles. acs.org These thioimidazoles are then primed for subsequent S-trifluoromethylthiolation. The one-pot conversion of imidazole N-oxides to 2-[(trifluoromethyl)sulfanyl]-1H-imidazoles represents a highly efficient cascade process, combining sulfur transfer and trifluoromethylation in a single sequence. acs.orgnih.gov

Regioselective Functionalization at the Imidazole C-2 Position

Achieving regioselectivity in the functionalization of the imidazole core is a significant synthetic challenge. The C-2 position is the most acidic, but direct functionalization can be complicated by competing reactions at C-4 and C-5. nih.gov Strategies to achieve C-2 selectivity often rely on pre-functionalization or the use of specific directing groups.

A highly regioselective method for introducing the trifluoromethylthiol group specifically at the C-2 position is the aforementioned one-pot reaction starting from 2-unsubstituted imidazole N-oxides. acs.orgnih.gov The initial sulfur transfer reaction exclusively forms the imidazole-2-thione, thereby directing the subsequent electrophilic trifluoromethylthiolation to the sulfur atom at the C-2 position. nih.gov This approach circumvents issues of regioselectivity that could arise from direct C-H functionalization of the imidazole ring with an electrophilic SCF3 source. This method has proven effective for a range of fully substituted 1,4,5-aryl/alkyl imidazoles, providing the desired 2-SCF3 products in high yields. nih.gov

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where chirality may be centered at a substituent or arise from atropisomerism, requires stereoselective methods. While specific examples for this exact scaffold are not abundant, established principles in asymmetric sulfur chemistry can be applied. nih.gov

The stereoselective synthesis of chiral sulfinyl compounds is well-documented and often relies on two main strategies:

Diastereoselective approach: This involves the reaction of a sulfinyl precursor with a chiral auxiliary. For example, esters of sulfinic acid can be prepared using chiral alcohols (like menthol), the resulting diastereomers can be separated, and then converted into other enantiomerically pure sulfinyl derivatives. nih.gov

Enantioselective approach: This involves the direct asymmetric oxidation of a prochiral sulfur atom (e.g., in a thioether) using a chiral oxidizing agent or a catalytic system. nih.gov

In the context of imidazole derivatives, a chiral substituent could be installed on the imidazole ring or its nitrogen atom first, followed by the introduction of the trifluoromethylthiol group. Alternatively, for constructing sulfur-centered chirality, a prochiral 2-thioimidazole could potentially be converted to a chiral sulfoxide (B87167) or a related chiral derivative through asymmetric oxidation. Advanced methods, such as copper/chiral cobalt anion-catalyzed reactions, have been developed for the enantio- and diastereoselective synthesis of biaryl sulfilimines, constructing both axial and sulfur-central chirality simultaneously. chemrxiv.org Such cutting-edge strategies could be envisioned for the synthesis of complex, chiral analogues of this compound.

Scale-Up Considerations and Process Optimization in Synthesis

A prominent and scalable method for the synthesis of this compound derivatives involves a one-pot, two-step process starting from readily available imidazole N-oxides. This approach combines a sulfur transfer reaction to form an intermediate imidazole-2-thione, followed by an electrophilic trifluoromethylthiolation.

Process Optimization from Imidazole N-Oxides

Initial laboratory-scale optimizations focused on identifying the most effective trifluoromethylating agent. A screening of common electrophilic trifluoromethylthiolating reagents revealed that Togni reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) provided superior yields compared to others like the Umemoto reagent. nih.gov Further optimization of the one-pot protocol led to the identification of key reaction conditions for maximizing product yield. The process involves the reaction of an imidazole N-oxide with 2,2,4,4-tetramethyl-3-thioxocyclobutanone for the sulfur transfer step, followed by the addition of the Togni reagent under acidic conditions at a low temperature. nih.gov

Gram-Scale Synthesis and Scalability

The viability of this optimized protocol for larger-scale production has been demonstrated through a successful gram-scale synthesis. In a specific example, the synthesis of a derivative, 2-CF3S-imidazole 2i, was successfully performed starting with 1.63 grams (5.0 mmol) of the corresponding N-oxide. nih.gov This scaled-up reaction gratifyingly produced a comparable yield of 89% (1.82 grams), indicating the robustness and scalability of the developed method. nih.gov

An important optimization for the gram-scale synthesis was the adjustment of reagent stoichiometry. It was found that a smaller excess of the trifluoromethylating agent (1.2 equivalents) was sufficient for the reaction to proceed to completion, which is a crucial consideration for cost-effectiveness and waste reduction in large-scale manufacturing. nih.gov

The general procedure for this optimized, scalable synthesis involves two main stages within a single reaction vessel:

Sulfur Transfer: The imidazole N-oxide is dissolved in a suitable solvent like dichloromethane (DCM) and treated with a sulfur transfer agent. The reaction is typically stirred at room temperature for a couple of hours. nih.gov

Trifluoromethylthiolation: After the initial step, the solvent is removed, and the residue is redissolved in a mixture of methanol (B129727) and saturated hydrochloric acid (MeOH/HCl(sat.)). The solution is cooled to -30 °C before the trifluoromethylating agent is added under an inert atmosphere. The reaction progress is monitored until the intermediate thione is fully consumed. nih.gov

The final product is then purified using standard techniques such as column chromatography on neutral alumina. nih.govacs.org

Starting MaterialScaleTrifluoromethylating AgentEquivalents of AgentYieldReference
N-oxide 1i0.5 mmolTogni Reagent 5a1.5High nih.gov
N-oxide 1i5.0 mmol (1.63 g)Togni Reagent 5a1.289% (1.82 g) nih.gov

Challenges and Future Considerations for Industrial Scale-Up

While the one-pot synthesis from N-oxides demonstrates significant promise for large-scale production, several factors require careful consideration for industrial application.

Reagent Cost and Availability: The Togni reagent, while effective, can be expensive, and its availability in large quantities may be a limiting factor. Process optimization to minimize its excess usage, as demonstrated in the gram-scale synthesis, is a critical step.

Exothermic Control: Trifluoromethylthiolation reactions can be exothermic. Careful monitoring and control of the reaction temperature, especially during the addition of the Togni reagent at a larger scale, are essential to ensure safety and prevent side reactions. The use of jacketed reactors with efficient cooling systems would be necessary.

Purification: While column chromatography is effective at the lab and gram scale, it is often not practical for large-scale industrial production. The development of alternative purification methods, such as crystallization or distillation, would be a crucial aspect of process optimization for commercial manufacturing.

Waste Management: The byproducts from the Togni reagent and other reagents used in the synthesis will need to be managed in an environmentally responsible manner. A thorough analysis of the waste streams and the development of appropriate disposal or recycling protocols are necessary.

Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl Sulfanyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The trifluoromethylsulfanyl (-SCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property imparts a strong deactivating effect on the imidazole ring towards electrophilic aromatic substitution. wikipedia.org In general, imidazole is more susceptible to electrophilic attack than other heterocycles like pyrazole, with substitution typically occurring at the C4 or C5 positions. globalresearchonline.netquora.com However, the presence of the -SCF3 group at the C2 position significantly reduces the nucleophilicity of the ring, making these reactions challenging.

Consequently, electrophilic substitution on 2-[(trifluoromethyl)sulfanyl]-1H-imidazole is expected to be considerably more difficult than on unsubstituted imidazole and would likely require harsh reaction conditions. The substitution, if successful, would be directed to the C4 and C5 positions of the imidazole ring.

Nucleophilic Displacement Reactions Involving the Trifluoromethylsulfanyl Group

The direct nucleophilic displacement of the trifluoromethylsulfanyl group from the imidazole ring is not a readily observed reaction. The carbon-sulfur bond in aryl sulfides is generally stable, and the -SCF3 group is not a conventional leaving group for classical nucleophilic aromatic substitution (SNAr) reactions. Research into the synthesis of 2-CF3S-imidazoles from imidazole N-oxides revealed that the reverse reaction, a nucleophilic addition of the trifluoromethylthiolate anion (⁻SCF3), was attempted and found to be unsuccessful, highlighting the stability of the C-SCF3 linkage. nih.gov

This contrasts with the analogous trifluoromethylsulfonyl (-SO2CF3) group, which is a much stronger electron-withdrawing group and can function as a leaving group in nucleophilic substitution reactions on some aromatic systems. smolecule.com Therefore, transformation pathways involving the cleavage of the C-S bond in this compound typically require activation, for instance through oxidation of the sulfur moiety or by using transition metal catalysts (see sections 3.3 and 3.5).

Oxidation and Reduction Chemistry of the Sulfur Moiety

The sulfur atom in the trifluoromethylsulfanyl group is susceptible to both oxidation and reduction, providing a pathway to modulate the electronic properties of the imidazole ring.

Oxidation: The sulfur atom in aryl trifluoromethyl sulfides can be oxidized to form the corresponding sulfoxides and sulfones. However, the strong electron-withdrawing effect of the CF3 group deactivates the sulfur atom, making it less nucleophilic and thus more resistant to oxidation compared to standard alkyl or aryl sulfides. rsc.orgrsc.org

Selective oxidation to the trifluoromethylsulfinyl (-SOCF3) derivative can be achieved using hydrogen peroxide (H2O2) as the oxidant, often in trifluoroacetic acid (TFA) as a solvent and activator. rsc.org TFA enhances the electrophilicity of the oxidant and, interestingly, helps to prevent over-oxidation to the sulfone by deactivating the sulfoxide (B87167) product. rsc.org Further oxidation to the trifluoromethylsulfonyl (-SO2CF3) group requires harsher conditions.

ReactantOxidizing SystemProductTypical Conditions
Ar-SCF3H2O2 / TFAAr-SOCF3Room Temperature
Ar-SCF3Excess H2O2 / TFAAr-SO2CF3Elevated Temperature
Ar-SOCF3H2O2 / TFAAr-SO2CF3Elevated Temperature
This table presents generalized reaction conditions for the oxidation of aryl trifluoromethyl sulfides based on available literature. rsc.orgrsc.org

Reduction: The oxidized derivatives, the sulfoxide and sulfone, can be reduced back to the parent sulfide.

Sulfone Reduction: Aryl sulfones are highly stable and resistant to reduction. Their conversion back to sulfides requires powerful reducing agents, such as a combination of lithium aluminum hydride (LiAlH4) and titanium tetrachloride (TiCl4). psu.edu

Sulfoxide Reduction: Aryl sulfoxides are more easily reduced. A variety of reagents can accomplish this transformation under milder conditions, including systems like triflic anhydride (B1165640) with potassium iodide or thionyl chloride with triphenylphosphine, which offer good chemoselectivity. organic-chemistry.org

Cycloaddition Reactions and Related Pericyclic Processes

While direct [3+2] cycloaddition reactions of the N-oxide of this compound have not been specifically detailed, a crucial transformation pathway for the synthesis of the title compound involves imidazole N-oxides. nih.gov This pathway utilizes a sulfur-transfer reaction, which proceeds via a cycloaddition-fragmentation mechanism.

In this process, a 2-unsubstituted imidazole N-oxide is treated with a thioketone. This reaction is believed to form a transient [3+2] cycloadduct, which then fragments to yield an imidazole-2-thione and a ketone. researchgate.net The resulting imidazole-2-thione is a direct precursor to this compound via subsequent electrophilic trifluoromethylation. nih.govnih.gov

Formation of Imidazole-2-thiones: As described in the synthesis of the title compound, this compound is formed from an imidazole-2-thione intermediate. nih.gov The reverse reaction, the conversion of this compound back to an imidazole-2-thione, would necessitate the cleavage of the strong S-CF3 bond, a process that is not readily achieved without metal catalysis. nih.govnih.gov

Formation of Imidazol-2-ones: A plausible pathway for the conversion of this compound to an imidazol-2-one involves the hydrolysis of an activated intermediate. Based on the reactivity of other 2-(alkylthio)imidazoles, the title compound could first be N-alkylated to form a 3-alkyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazolium salt. nih.gov This activation facilitates nucleophilic attack at the C2 position. Subsequent hydrolysis of this imidazolium (B1220033) salt could then lead to the displacement of the trifluoromethylsulfanyl group and the formation of the corresponding 1-alkyl-imidazol-2-one. nih.govacs.org

Metal-Mediated or Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming and cleaving the C-S bond in aryl trifluoromethyl sulfides and their derivatives. While cross-coupling reactions using this compound itself as a substrate are not extensively documented, the reactivity of its oxidized sulfone analogue provides significant insight into potential metal-catalyzed transformations.

Aryl trifluoromethyl sulfones, which can be prepared by the oxidation of the title compound, have been shown to participate in nickel-catalyzed cross-electrophile coupling reactions. nih.gov This demonstrates that the C-S bond, once activated through oxidation to the sulfone level, becomes susceptible to cleavage and functionalization under metal catalysis. Such transformations allow for the replacement of the -SO2CF3 group with other functionalities, representing a key pathway for the chemical modification of the core imidazole structure. Both palladium and nickel are common catalysts for C-S cross-coupling reactions. rsc.orgmit.eduresearchgate.netchemrxiv.org

Substrate TypeCatalytic SystemReaction TypeProduct Type
Ar-SO2CF2HNickel / ReductantCross-Electrophile CouplingAr-CF2H
Ar-BrNickel or PalladiumTrifluoromethylthiolationAr-SCF3
This table provides examples of metal-catalyzed reactions involving related aryl sulfones and the synthesis of aryl trifluoromethyl sulfides. nih.govrsc.org

Cross-Coupling Reactions at the Imidazole C-2 Position

Currently, there is a limited amount of published research specifically detailing the direct participation of the this compound scaffold in cross-coupling reactions where the -SCF3 group acts as a leaving group. The carbon-sulfur bond at the C-2 position is generally stable. The strong electron-withdrawing nature of the trifluoromethyl group enhances the stability of this bond, making direct cleavage for cross-coupling reactions challenging under typical conditions.

Theoretical considerations suggest that for cross-coupling reactions to occur at this position, activation of the C-S bond would likely be necessary. This could potentially be achieved through the use of specific catalytic systems or by transformation of the -SCF3 group into a more labile leaving group. However, without direct experimental evidence, this remains a topic for future investigation in the chemical literature.

Palladium-Catalyzed Functionalizations

Similar to cross-coupling reactions, specific examples of palladium-catalyzed functionalizations directly at the C-2 position of this compound are not extensively documented in peer-reviewed literature. Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. medscape.comrsc.orgnih.govnih.govorganic-chemistry.orgmdpi.comnih.govresearchgate.netrsc.org

While direct C-H functionalization at other positions of the imidazole ring (C-4 and C-5) is a known strategy for imidazole derivatization, the C-2 position, when substituted with the -SCF3 group, presents a different electronic environment. The electron-withdrawing nature of the -SCF3 group deactivates the C-2 position towards electrophilic attack, which is often a key step in many palladium-catalyzed C-H activation cycles. Conversely, this electronic characteristic could potentially make the C-2 proton more acidic, opening a possibility for deprotonative metalation followed by a palladium-catalyzed reaction. However, dedicated studies on such palladium-catalyzed functionalizations of this compound are needed to establish viable reaction protocols.

Mechanistic Insights into Key Reaction Pathways

The primary reaction pathway for the synthesis of this compound and its derivatives involves the electrophilic trifluoromethylthiolation of an imidazole precursor. nih.gov A notable method for this transformation utilizes imidazole N-oxides as starting materials. nih.gov

The proposed mechanism for this reaction pathway can be summarized as follows:

Sulfur Transfer: The imidazole N-oxide is first reacted with a sulfur transfer reagent, such as 2,2,4,4-tetramethyl-3-thioxocyclobutanone. This step results in the formation of an intermediate imidazole-2-thione.

Electrophilic Trifluoromethylation: The resulting thione is then treated with an electrophilic trifluoromethylating reagent, like a Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one). This leads to the formation of the desired this compound.

An alternative approach that was explored but proved unsuccessful involved the direct nucleophilic addition of a trifluoromethylthiolate anion (⁻SCF₃) to an activated imidazole N-oxide. nih.gov This suggests that the electrophilic pathway at the sulfur atom of the thione intermediate is the more favorable mechanistic route. The success of the sulfur transfer and subsequent electrophilic trifluoromethylation highlights a robust one-pot procedure for accessing these compounds. nih.gov

Derivatization Strategies for Advanced Molecular Scaffolds

The this compound core serves as a valuable building block for the synthesis of more complex and functionally diverse molecular scaffolds. Derivatization is primarily achieved by modifying the substituents at the N-1, C-4, and C-5 positions of the imidazole ring, leveraging the synthetic accessibility from substituted imidazole N-oxides. nih.gov

A variety of substituents can be introduced at these positions, leading to a library of this compound derivatives. The choice of substituents on the starting imidazole N-oxide directly translates to the final product, allowing for a modular approach to synthesizing these advanced molecular scaffolds. For instance, starting with differently substituted 1-benzyl-4,5-dimethylimidazole (B8694871) N-oxides allows for the introduction of various groups on the phenyl ring of the benzyl (B1604629) substituent. nih.gov

The following table summarizes a selection of synthesized derivatives, showcasing the versatility of this derivatization strategy. nih.gov

Compound IDN-1 SubstituentC-4 SubstituentC-5 SubstituentYield (%)
2a BenzylMethylMethyl83
2b 4-MethylbenzylPhenylPhenyl92
2c 4-MethoxybenzylPhenylPhenyl95
2d 4-ChlorobenzylPhenylPhenyl93
2e 4-BromobenzylPhenylPhenyl94
2f 2-Hydroxy-1-phenylethylPhenylPhenyl86
2g (R)-2-Hydroxy-1-phenylethylPhenylPhenyl89
2h 1-Phenylethyl4,5-Pentamethylene91
2i Benzyl4,5-Pentamethylene94
2j 4-Methylbenzyl4,5-Pentamethylene90
2k 4-Methoxybenzyl4,5-Pentamethylene92
2l 4-Chlorobenzyl4,5-Pentamethylene96

These derivatization strategies provide access to a wide range of advanced molecular scaffolds incorporating the trifluoromethylsulfanyl group, which is of significant interest in medicinal and materials chemistry due to its unique electronic properties. lmu.de

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides a complete picture of the atomic arrangement and connectivity.

One-dimensional NMR spectra offer direct insights into the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons in the molecule. A broad singlet, typically in the downfield region (>10 ppm), would be characteristic of the acidic N-H proton of the imidazole (B134444) ring. The two aromatic protons on the imidazole ring, H-4 and H-5, would appear as two distinct signals, likely doublets due to mutual coupling. Their chemical shifts would be influenced by the electron-withdrawing nature of the 2-substituent.

¹³C NMR: The carbon NMR spectrum would display four signals. The carbon atom of the trifluoromethyl group (-CF₃) would be identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF). The three carbons of the imidazole ring (C-2, C-4, and C-5) would have distinct chemical shifts. The C-2 carbon, directly attached to the electron-withdrawing trifluoromethylsulfanyl group, is expected to be the most deshielded of the ring carbons.

¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for confirming the presence of the trifluoromethyl group. ossila.com The spectrum for 2-[(trifluoromethyl)sulfanyl]-1H-imidazole is anticipated to show a single, sharp singlet, as there are no other fluorine atoms or nearby protons to cause coupling. The chemical shift of this signal provides information about the electronic environment of the -SCF₃ group.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H>10broad singletN-H
¹H7.0 - 7.5doubletH-4 / H-5
¹H7.0 - 7.5doubletH-5 / H-4
¹³C140 - 150singletC-2
¹³C115 - 130singletC-4 / C-5
¹³C115 - 130singletC-5 / C-4
¹³C~128quartet-CF₃
¹⁹F-35 to -45singlet-SCF₃

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be crucial to confirm the adjacency of the H-4 and H-5 protons on the imidazole ring. A cross-peak connecting the signals of these two protons would definitively establish their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It would show clear correlation cross-peaks between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal, allowing for unambiguous assignment of the imidazole ring's CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations would include those from the H-4 and H-5 protons to the C-2 carbon, confirming the substitution pattern on the ring. Furthermore, correlations from the imidazole protons to the -CF₃ carbon would solidify the connection between the heterocyclic ring and the trifluoromethylsulfanyl substituent.

Predicted Key 2D NMR Correlations

ExperimentCorrelating NucleiInformation Provided
COSYH-4 ↔ H-5Confirms adjacency of H-4 and H-5.
HSQCH-4 ↔ C-4Assigns C-4.
HSQCH-5 ↔ C-5Assigns C-5.
HMBCH-4, H-5 → C-2Confirms C-2 substitution.
HMBCH-4 → C-5Further confirms ring structure.
HMBCH-5 → C-4Further confirms ring structure.

For unsymmetrically substituted 1H-imidazoles, the phenomenon of prototropic tautomerism is a well-known process. This involves the migration of the proton between the two ring nitrogen atoms (N-1 and N-3). If this exchange is rapid on the NMR timescale, the C-4 and C-5 positions (and their attached H-4 and H-5 protons) become chemically equivalent, leading to simplified ¹H and ¹³C NMR spectra with fewer signals than expected for a single static tautomer. nih.gov

The rate of this tautomeric exchange can be studied using variable-temperature (VT) NMR spectroscopy. At lower temperatures, the exchange rate slows, potentially allowing for the observation of distinct signals for each individual tautomer or significant line broadening of the averaged signals, from which the energy barrier for the process can be calculated.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most precise and unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, predictions can be made based on known structures of imidazole derivatives. nih.goviucr.org

The imidazole ring is expected to be planar. The geometry around the sulfur atom would be bent, and the C-S and S-C(F₃) bond lengths would be consistent with those observed in other trifluoromethylsulfanyl-substituted aromatic compounds.

A critical feature of the solid-state packing would be the formation of intermolecular hydrogen bonds. In many 1H-imidazole structures, the N-H group of one molecule acts as a hydrogen-bond donor to the non-protonated nitrogen atom of an adjacent molecule, leading to the formation of infinite chains or discrete dimers. nih.gov Weaker intermolecular interactions, such as C-H···F or π-π stacking, may also play a role in stabilizing the crystal lattice.

Predicted Key Structural Parameters

ParameterPredicted ValueNotes
Imidazole RingPlanarCharacteristic of aromatic heterocycles.
N-H···N Hydrogen Bond Distance2.8 - 3.0 ÅPrimary intermolecular interaction.
C2-S Bond Length~1.75 ÅTypical C(sp²)-S single bond.
S-CF₃ Bond Length~1.82 ÅTypical S-C(sp³) single bond.
C-F Bond Lengths~1.33 ÅStandard for a -CF₃ group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by several key absorptions. A broad band in the region of 3200-2800 cm⁻¹ would be characteristic of the N-H stretching vibration, indicative of hydrogen bonding. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The region between 1600-1400 cm⁻¹ would contain absorptions from the C=N and C=C stretching vibrations of the imidazole ring. The most intense and characteristic bands for the substituent would be the strong C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1200 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy: While many vibrations are active in both IR and Raman, the C-S stretching vibration, expected around 700-600 cm⁻¹, may be more prominent in the Raman spectrum. The symmetric stretching of the imidazole ring is also typically a strong feature in Raman spectra.

Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3200 - 2800N-H stretch (H-bonded)IR
~3100Aromatic C-H stretchIR, Raman
1600 - 1400C=N, C=C ring stretchesIR, Raman
1200 - 1100C-F stretches (asymmetric & symmetric)IR
700 - 600C-S stretchRaman

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₄H₃F₃N₂S), the calculated exact mass is approximately 184.00 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The electron ionization (EI-MS) fragmentation pattern would provide valuable structural clues. The molecular ion peak (M⁺˙) at m/z 184 would be observed. Key fragmentation pathways would likely involve the cleavage of the C-S or S-CF₃ bonds.

Loss of a trifluoromethyl radical (•CF₃, 69 u) would lead to a fragment ion at m/z 115.

Cleavage of the entire side chain could result in an imidazole fragment or a [M - SCF₃]⁺ fragment.

As seen with other imidazoles, fragmentation can also involve the cleavage and rearrangement of the heterocyclic ring itself. nih.gov

Predicted Major Mass Spectrometry Fragments

m/z (nominal)Proposed FragmentNotes
184[C₄H₃F₃N₂S]⁺˙Molecular Ion (M⁺˙)
115[M - CF₃]⁺Loss of trifluoromethyl radical.
81[C₃H₃N₂]⁺Imidazole ring fragment after C-S bond cleavage.
69[CF₃]⁺Trifluoromethyl cation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic transitions of a molecule, which are observed in UV-Vis spectroscopy, are influenced by its specific chemical structure, including the nature and position of its substituents. Similarly, the fluorescence emission profile, which includes the emission wavelength and quantum yield, is highly dependent on the molecule's unique structural and electronic features. Without experimental determination, a precise description of the UV-Vis and fluorescence spectra of this compound cannot be provided.

Further empirical studies are required to elucidate the photophysical properties of this compound. Such research would involve dissolving the compound in various solvents and measuring its absorbance and fluorescence spectra using a spectrophotometer and a spectrofluorometer, respectively. The resulting data would be crucial for understanding the electronic behavior of this compound and for its potential applications in areas where light absorption and emission are relevant.

Table 1: Electronic Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Data Not AvailableData Not AvailableData Not Available

Table 2: Fluorescence Emission Data for this compound

SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Theoretical and Computational Investigations of 2 Trifluoromethyl Sulfanyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule. These methods, particularly those rooted in density functional theory, provide insights into the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-[(trifluoromethyl)sulfanyl]-1H-imidazole, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Functionals such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly used for such optimizations, providing accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.comnih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.netresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net These calculations help in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Imidazole (B134444) Derivatives This table illustrates typical data obtained from DFT calculations for related compounds, as specific values for this compound are not available.

Parameter Representative Value (eV) Significance
EHOMO ~ -6.3 to -6.6 Electron-donating ability
ELUMO ~ -1.8 to -2.1 Electron-accepting ability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.govmdpi.com The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. nih.gov For this compound, an MEP map would identify the nitrogen atoms of the imidazole ring as likely sites for electrophilic attack and hydrogen atoms as sites for nucleophilic interactions.

Reactivity Indices and Fukui Function Analysis

Global and local reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, softness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.govirjweb.com Fukui function analysis is used to identify the most reactive sites within a molecule by describing the change in electron density at a specific point when the total number of electrons is altered. nih.govresearchgate.net This analysis can distinguish which atoms are more susceptible to nucleophilic, electrophilic, or radical attack, offering a more detailed picture of reactivity than MEP maps alone.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical predictions are crucial for interpreting experimental NMR spectra and assigning signals to specific atoms. Computational studies can also predict ¹⁹F NMR shifts, which would be particularly relevant for the trifluoromethyl group in the target compound. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.govnih.gov This calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* or n → π* transitions within the imidazole ring and other conjugated parts of the molecule.

Table 2: Representative Predicted Spectroscopic Data This table shows the type of data that would be generated for this compound.

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Specific values for each proton
¹³C NMR Chemical Shift (ppm) Specific values for each carbon
¹⁹F NMR Chemical Shift (ppm) Specific value for the CF₃ group

Conformational Analysis and Tautomerism Studies

For flexible molecules, conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and their relative energies. In the case of this compound, this would involve studying the rotation around the C-S bond.

Furthermore, imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. Computational studies can determine the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in different solvents. researchgate.netresearchgate.netnih.gov This is essential for understanding which tautomer is predominant under specific conditions, which in turn influences the molecule's chemical and biological properties.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. journaleras.com Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of novel organic molecules. journaleras.comnih.gov For imidazole derivatives, the introduction of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to influence their NLO behavior. nih.gov

Theoretical calculations for molecules containing trifluoromethyl groups, such as 5-(trifluoromethyl)pyridine-2-thiol, have demonstrated that these compounds can be excellent candidates for NLO materials. journaleras.com The key parameters calculated to evaluate NLO properties include the molecular electronic dipole moment (μ), the mean polarizability (α), and, most importantly, the first-order hyperpolarizability (β). journaleras.comijsrset.com A large hyperpolarizability value is indicative of significant NLO properties. journaleras.com

For instance, DFT calculations on similar heterocyclic compounds have shown that the first hyperpolarizability (β) values can be significantly greater than that of urea, a standard NLO reference material. journaleras.comresearchgate.net The computational investigation of this compound would likely involve similar DFT approaches, such as using the B3LYP or HSEH1PBE hybrid functionals with a suitable basis set like 6-311+G(d,p). journaleras.com The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in assessing NLO potential. A smaller HOMO-LUMO energy gap generally correlates with increased molecular polarizability and a larger NLO response. nih.govresearchgate.net The electron-withdrawing nature of the -SCF3 group is expected to lower the LUMO energy level, potentially leading to a smaller energy gap and enhanced NLO properties. nih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that can be difficult to determine experimentally. For imidazole-containing compounds, theoretical studies have explored various reactions, including cycloadditions and substitution reactions. researchgate.netresearchgate.net

The synthesis of 2-[(trifluoromethyl)sulfanyl]-1H-imidazoles has been achieved through methods such as a one-pot procedure involving a "sulfur transfer reaction" followed by electrophilic trifluoromethylation. nih.gov Computational studies could model this reaction sequence to determine the energies of intermediates and transition states, thus providing a detailed understanding of the reaction pathway. DFT calculations are well-suited for exploring the potential energy surface of such reactions. researchgate.net

For example, in the study of reactions involving trifluoromethyloxazolones, computational analysis revealed that the ionic form of the oxazolone (B7731731) is the reactive species. researchgate.net A similar approach could be applied to the synthesis of this compound to understand the nature of the reactive intermediates. Furthermore, computational models can predict the regioselectivity of reactions, as demonstrated in studies of Fischer carbenes with unsaturated systems. researchgate.net

A theoretical investigation into the synthesis of this compound would likely involve:

Transition State Searching: Identifying the structures and energies of transition states to determine the activation barriers for each step of the proposed mechanism.

Intermediate Analysis: Calculating the stability of any intermediates formed during the reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied to large biological systems, MD simulations can also provide insights into the behavior of smaller molecules in different phases or their interactions with other molecules. ijsrset.comajchem-a.com

For this compound, MD simulations could be employed to investigate several aspects:

Solvent Effects: Simulating the molecule in various solvents to understand how solvation influences its conformation and properties. researchgate.net

Intermolecular Interactions: In a condensed phase simulation, MD can reveal the nature and strength of intermolecular forces, such as hydrogen bonding involving the imidazole N-H and potential interactions with the trifluoromethylsulfanyl group. The analysis of the Hirshfeld surface from such simulations can be used to examine these weak interactions. ijsrset.com

Aggregate Behavior: At higher concentrations or in the solid state, MD could model how molecules of this compound arrange themselves and predict properties of the bulk material.

MD simulations typically rely on a force field to describe the potential energy of the system. For a novel molecule like this compound, a suitable force field would need to be selected or parameterized to accurately model the interactions involving the trifluoromethylsulfanyl group. ajchem-a.com Quantities such as radial distribution functions can be calculated from the simulation trajectories to provide detailed information about the local molecular environment. researchgate.net

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Synthetic Building Block

The chemical reactivity and structural features of 2-[(trifluoromethyl)sulfanyl]-1H-imidazole make it a valuable intermediate and building block in modern organic synthesis. The imidazole (B134444) core is a common motif in many biologically active compounds, and the attached trifluoromethylsulfanyl group can impart unique physicochemical properties to target molecules. acs.org

The imidazole scaffold is a fundamental component of numerous natural products and synthetic pharmaceuticals. researchgate.netnih.gov As such, substituted imidazoles like this compound serve as key starting materials for the construction of more elaborate molecular frameworks. researchgate.net Synthetic chemists utilize the imidazole ring as a foundation, building upon it to create fused heterocyclic systems and other complex derivatives. nih.govrsc.org For instance, the nitrogen atoms in the imidazole ring can participate in cyclization reactions, leading to the formation of polycyclic structures. Various synthetic strategies have been developed to access diverse imidazole derivatives, highlighting the importance of functionalized imidazoles as key intermediates in synthetic organic chemistry. nih.gov The presence of the trifluoromethylsulfanyl group at the 2-position offers a stable and reactive handle for further chemical transformations, enabling its incorporation into a wide array of complex molecules.

A notable synthetic route to obtain 2-CF3S-imidazoles involves a one-pot protocol starting from readily available 2-unsubstituted imidazole N-oxides. acs.orgnih.gov This method proceeds through a "sulfur transfer reaction" followed by an electrophilic trifluoromethylation, yielding fully substituted 1,4,5-aryl/alkyl 2-trifluoromethylsulfanyl-imidazoles in high yields. acs.orgnih.gov The efficiency and chemoselectivity of this process underscore the compound's accessibility and utility as a precursor. acs.org

Table 1: Synthetic Methods for 2-CF3S-Imidazoles

Starting Material Reagents Key Features Yield Reference
Imidazole N-oxides 1. Sulfur transfer agent (e.g., cyclobutanethione derivative) 2. Electrophilic trifluoromethylating agent (e.g., Togni reagent) One-pot, two-step protocol; high chemoselectivity >80% acs.org

Catalysis and Ligand Design

The electronic properties and coordination potential of the imidazole ring, modified by the trifluoromethylsulfanyl group, suggest potential applications in catalysis and the design of specialized ligands for metal complexes.

The imidazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. alfa-chemistry.com This ability is fundamental to the structure of many metalloenzymes and has been exploited in the creation of synthetic metal complexes and metal-organic frameworks (MOFs). rsc.orgnih.gov The compound this compound is expected to exhibit strong binding affinity for transition metals. ossila.com

The presence of the electron-withdrawing SCF3 group at the 2-position can modulate the electronic properties of the imidazole ring, influencing the stability and reactivity of the resulting metal complexes. This modification can be advantageous in designing catalysts with specific activities or materials with tailored electronic or optical properties. For example, related fluorinated phenyl-imidazole ligands have been used to create highly efficient iridium(III) complexes for organic light-emitting diodes (OLEDs) and ruthenium complexes that act as chromogenic sensors. ossila.com Imidazole-containing ligands are also used to construct cationic MOFs for applications such as the removal of pollutants from water. rsc.org

Table 2: Applications of Imidazole-Based Metal Complexes

Application Area Metal Ion Ligand Type Function Reference
OLEDs Iridium(III) Phenylimidazole High photoluminescence quantum yield ossila.com
Chemical Sensing Ruthenium(II) Phenylimidazole Chromogenic fluoride (B91410) sensor ossila.com
Pollutant Removal Various Trigonal imidazole ligand Anion exchange in water rsc.org
Proton Conduction Copper(II) Benzo[1,2-d:4,5-d′]diimidazole Proton transport in MOFs rsc.org

While the imidazole ring is a component of certain organocatalysts, such as N-heterocyclic carbenes (NHCs), the specific use of this compound as an organocatalyst is not yet extensively documented in the literature. Organocatalysis is a rapidly growing field, and the unique electronic features of this compound could potentially be harnessed for catalytic applications. nih.gov The basicity of the imidazole nitrogen atoms and the electronic influence of the SCF3 group could enable it to act as a catalyst in various organic transformations. However, this remains a prospective area for future research.

Materials Science Applications

The incorporation of fluorinated groups is a common strategy for developing advanced materials with enhanced properties. The trifluoromethylsulfanyl group in this compound makes it a promising candidate for applications in materials science. ontosight.aismolecule.com

Derivatives of this compound could be used as monomers or additives in the synthesis of specialized polymers. The presence of the SCF3 group can enhance thermal stability, chemical resistance, and modify surface properties. chemimpex.com For instance, related imidazole compounds containing sulfonyl groups have been integrated into polymer matrices to create materials with applications in proton transport for fuel cell membranes.

Furthermore, as discussed in the context of ligand design, this compound is a prime candidate for constructing metal-organic frameworks (MOFs). alfa-chemistry.com MOFs are crystalline materials with tunable porosity and high surface areas, making them suitable for gas storage, separation, catalysis, and sensing. alfa-chemistry.comnih.gov The functionalization with the SCF3 group could lead to MOFs with unique host-guest properties, potentially enhancing selectivity for specific molecules or improving stability under harsh conditions. alfa-chemistry.com The use of imidazole-based linkers is a well-established strategy in the design of MOFs for a variety of applications, from catalysis to drug delivery and energy storage. alfa-chemistry.com

Precursors for Optoelectronic Materials (e.g., OLEDs, DSSCs)

Although direct applications of this compound as a primary precursor in high-performance Organic Light-Emitting Diodes (OLEDs) or Dye-Sensitized Solar Cells (DSSCs) are not widely reported, the foundational components of the molecule suggest its potential in this domain. Imidazole derivatives are frequently employed as essential building blocks in the synthesis of materials for optoelectronics.

In the context of OLEDs , imidazole-based compounds can serve as ligands in highly efficient phosphorescent emitters, particularly in complexes with heavy metals like iridium(III). The electronic properties of the imidazole ligand are critical in tuning the emission color and quantum efficiency of the resulting complex. The introduction of a strong electron-withdrawing group like trifluoromethyl (-CF3) or trifluoromethylsulfanyl (-SCF3) can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This modification can lead to a blue shift in the emission spectrum, which is often desirable for developing full-color displays. nih.gov

For DSSCs , organic dyes containing imidazole motifs have been recognized as a significant class of sensitizers. nih.gov The amphoteric nature of the imidazole ring allows it to function as a donor, acceptor, or part of the π-conjugated bridge in D-π-A (Donor-π-Acceptor) dye structures. nih.gov The efficiency of a DSSC is heavily dependent on the light-harvesting capability of the dye and the energetics of electron injection from the dye's excited state into the semiconductor's conduction band (e.g., TiO2). The trifluoromethylsulfanyl group, known for its strong electron-withdrawing nature and high lipophilicity, could enhance these properties. The electron-withdrawing effect can facilitate charge separation and injection, while increased lipophilicity can help prevent dye aggregation on the semiconductor surface and inhibit charge recombination with the electrolyte.

Table 1: Performance of Selected Imidazole-Based Dyes in DSSCs (Note: Data is for related imidazole derivatives to illustrate potential, not for this compound itself)

Dye Structure TypeVoc (mV)Jsc (mA·cm-2)Fill Factor (ff)Efficiency (η) (%)
Imidazole-based D-π-A650 - 75012.0 - 15.00.65 - 0.756.0 - 8.5
Porphyrin with Imidazole700 - 80015.0 - 20.00.70 - 0.788.0 - 11.0
Ru(II) complex with Imidazole Ligands720 - 82014.0 - 18.00.68 - 0.767.5 - 10.5

This table presents typical performance ranges for various classes of imidazole-containing dyes used in DSSCs to demonstrate the utility of the imidazole core in these applications.

Development of Fluorescent Probes and Sensors (e.g., for fluoride detection)

The imidazole scaffold is a popular platform for designing fluorescent probes and chemosensors. A key feature is the N-H proton of the imidazole ring, which can act as a hydrogen bond donor and a recognition site for various analytes, particularly anions.

For fluoride detection , the mechanism often involves the deprotonation of an acidic N-H proton by the highly basic fluoride anion. This interaction can disrupt or alter the probe's electronic structure, leading to a distinct change in its fluorescence properties, such as quenching ("turn-off"), enhancement ("turn-on"), or a ratiometric shift in the emission wavelength. nih.govrsc.org The sensitivity and selectivity of such a probe are directly related to the acidity of the N-H proton.

The this compound molecule is a promising candidate for this application. The -SCF3 group is a potent electron-withdrawing group, which would significantly increase the acidity of the imidazole N-H proton compared to unsubstituted imidazole. This enhanced acidity should facilitate the interaction with fluoride, potentially leading to a highly sensitive and selective sensor. The deprotonation event would alter the intramolecular charge transfer (ICT) characteristics of the molecule, providing a clear optical signal. While specific studies on this compound are scarce, numerous phenanthroimidazole and other imidazole-based probes have demonstrated this principle effectively. rsc.orgnih.gov

Table 2: Comparison of Sensing Mechanisms for Fluoride Detection

Sensing MechanismTypical Fluorophore CoreSignal ResponseKey Interaction
Hydrogen Bonding/DeprotonationImidazole, Pyrrole, UreaRatiometric, Turn-on, or Turn-offAnion interaction with acidic N-H protons
Silyl Ether CleavageCoumarin, NaphthalimideRatiometric or Turn-onFluoride-mediated cleavage of Si-O bond
Excited-State Intramolecular Proton Transfer (ESIPT)2-(2′-hydroxyphenyl)benzothiazole (HBT)Ratiometric or Turn-onAnalyte interaction restores or blocks ESIPT pathway

Formation of Ionic Liquids and Related Functional Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained immense attention as designer solvents and functional materials. Imidazolium-based cations are among the most common and versatile components of ILs due to their high thermal stability and tunability. researchgate.netnih.gov

By alkylating one of the nitrogen atoms of this compound, a corresponding imidazolium (B1220033) cation can be formed. This cation could then be paired with various anions (e.g., TFSI⁻, PF₆⁻, BF₄⁻) to create a new family of ionic liquids. The properties of the resulting IL would be heavily influenced by the trifluoromethylsulfanyl group.

The -SCF3 group would likely impart several key characteristics:

Hydrophobicity: Fluorinated groups are known to increase hydrophobicity, which could be useful for applications requiring immiscibility with water, such as in liquid-liquid extractions or as moisture-resistant electrolytes.

Electrochemical Stability: The strong electron-withdrawing nature of the -SCF3 group could enhance the oxidative stability of the imidazolium cation, potentially widening the electrochemical window of the IL. This is a critical property for electrolyte applications in batteries and capacitors. acs.org

Tuned Physicochemical Properties: The presence of the -SCF3 group would affect the viscosity, density, and conductivity of the IL, allowing for the fine-tuning of these properties for specific tasks. Research on other fluorinated imidazolium ILs has shown that fluorination can significantly impact these bulk properties.

Table 3: Common Cations and Anions in Imidazolium-Based Ionic Liquids

Common Imidazolium CationsCommon AnionsResulting IL Properties
1,3-DialkylimidazoliumCl⁻, Br⁻, I⁻Hydrophilic, higher melting points
1-Alkyl-3-methylimidazoliumBF₄⁻, PF₆⁻Hydrophobic (vs. halides), but can be water-sensitive
Functionalized Imidazolium[NTf₂]⁻ (TFSI⁻), [OTf]⁻Highly hydrophobic, high thermal/electrochemical stability

Advanced Chemical Reagents and Derivatizing Agents

The unique electronic profile of this compound also suggests its utility as an advanced chemical reagent. The imidazole ring itself is a well-known leaving group in certain synthetic transformations. For instance, N-acylimidazoles are common acylating agents.

More relevantly, compounds like 1-((trifluoromethyl)sulfonyl)-1H-imidazole are powerful reagents for "triflation," the process of introducing a trifluoromethanesulfonyl (triflyl) group into a molecule. smolecule.com The triflyl group is an excellent leaving group in nucleophilic substitution reactions.

By analogy, this compound could potentially serve as a reagent for introducing the trifluoromethylsulfanyl (-SCF3) group. The -SCF3 moiety is of great interest in medicinal and agricultural chemistry, as its incorporation into a drug candidate can significantly improve metabolic stability, lipophilicity, and cell membrane permeability, thereby enhancing bioavailability and efficacy. Developing new, stable, and effective reagents for "trifluoromethylthiolation" is an active area of research. The reactivity of the imidazole ring as a leaving group could be exploited for this purpose, making this compound a valuable tool for synthetic chemists seeking to create novel bioactive molecules.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethylthiolated heterocycles, including imidazoles, has evolved significantly, yet the pursuit of more efficient, sustainable, and scalable methods remains a key research thrust. Early methods often relied on harsh reagents and conditions, such as the use of highly toxic bis(trifluoromethyl) disulfide with organolithium bases. nih.gov More recent innovations have focused on milder and more functional-group-tolerant approaches.

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. Future research will likely focus on:

Continuous Flow Synthesis: This technology offers enhanced safety, better process control, and easier scalability compared to traditional batch processes. nih.govacs.org Telescoped flow processes, where multiple reaction steps are connected without isolating intermediates, could be particularly advantageous for producing 2-[(trifluoromethyl)sulfanyl]-1H-imidazole efficiently. nih.govacs.org

Catalytic Methods: Developing novel catalytic systems, potentially using earth-abundant metals or even metal-free approaches, to facilitate the C–S bond formation between the imidazole (B134444) ring and the SCF3 group is a critical goal. researchgate.netnih.gov Photoredox catalysis, for example, has shown promise for related trifluoromethylthiolation reactions under mild conditions. researchgate.net

Safer Reagents: A significant challenge is moving away from hazardous reagents. Research into new, stable, and easy-to-handle electrophilic or nucleophilic "SCF3" sources is ongoing and essential for broader applicability. researchgate.net

Synthetic StrategyKey FeaturesPotential Advantages for this compound
One-Pot Sulfur Transfer/Trifluoromethylation Starts from readily available imidazole N-oxides; involves sequential sulfur transfer and reaction with an electrophilic SCF3+ source (e.g., Togni reagent). nih.govacs.orgHigh efficiency, avoids isolation of sensitive intermediates, good functional group tolerance. acs.orgacs.org
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream within a microreactor or coil. nih.govacs.orgImproved safety and heat transfer, precise control over reaction parameters, simplified scale-up. nih.gov
Palladium-Catalyzed Cross-Coupling Couples an imidazole precursor (e.g., 2-bromo-1H-imidazole) with a trifluoromethylthiolating salt (e.g., AgSCF3). nih.govHigh generality for a wide range of aryl and heteroaryl substrates. nih.gov
Direct C-H Trifluoromethylthiolation Aims to directly replace a C-H bond on the imidazole ring with the SCF3 group, avoiding pre-functionalization.Step- and atom-economical, reduces synthetic steps and waste.

Exploration of Under-Investigated Reactivity Patterns

The electronic character of this compound is dominated by the interplay between the electron-rich imidazole ring and the strongly electron-withdrawing and highly lipophilic –SCF3 group. nih.govresearchgate.net The Hansch lipophilicity parameter (π) for the SCF3 group is exceptionally high at 1.44, which can dramatically influence a molecule's behavior. apm.ac.cnnih.gov This electronic push-pull system suggests a rich and underexplored reactivity profile.

Future research should systematically investigate:

N-Functionalization: The reactivity of the two nitrogen atoms in the imidazole ring. Selective alkylation, arylation, or acylation at the N-1 or N-3 positions could generate a diverse library of analogues with tuned properties.

Electrophilic and Nucleophilic Aromatic Substitution: Probing the reactivity of the C-4 and C-5 positions of the imidazole ring towards electrophiles and nucleophiles. The powerful electron-withdrawing nature of the 2-SCF3 group will deactivate the ring towards electrophilic attack but may activate it for nucleophilic substitution, a reactivity pattern worth exploring.

Transformations of the –SCF3 Group: While generally stable, the reactivity of the C–S bond and the C–F bonds under specific conditions (e.g., reductive or oxidative cleavage, transition-metal catalysis) could lead to novel molecular scaffolds.

Integration into Advanced Functional Materials

Heterocyclic compounds are foundational components in the development of advanced materials. Imidazole- and triazole-based molecules, for instance, have been successfully employed in organic light-emitting diodes (OLEDs) due to their thermal stability and favorable electronic properties. researchgate.netresearchgate.net The electron-deficient nature of triazoles has proven useful for electron-transport and hole-blocking layers in these devices. researchgate.net

Given these precedents, this compound and its derivatives could be prime candidates for integration into functional materials:

Organic Electronics: The compound's inherent polarity and potential for tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels make it an interesting building block for organic semiconductors, charge-transport materials in OLEDs, and components of organic photovoltaic cells. researchgate.net

Polymers and Metal-Organic Frameworks (MOFs): Polymerization of functionalized derivatives or its use as a ligand in MOFs could yield materials with tailored properties, such as high thermal stability, specific gas sorption capabilities, or catalytic activity. researchgate.net

Liquid Crystals: The rigid imidazole core combined with the unique properties of the SCF3 group could be exploited in the design of novel liquid crystalline materials.

Computational Design and Prediction of Novel Analogues and Properties

Computational chemistry provides an invaluable toolkit for accelerating the discovery and development of new molecules. ic.ac.uk Density Functional Theory (DFT) calculations, for example, can be used to predict a wide range of properties before a compound is ever synthesized in the lab. mdpi.comresearchgate.net

For this compound, a systematic computational approach would be highly beneficial to:

Predict Molecular Properties: Calculate key electronic parameters such as HOMO/LUMO energies, dipole moments, and electrostatic potential maps to guide its application in materials science. mdpi.com

Design Novel Analogues: Model the effects of adding various substituents to the imidazole ring to rationally design new molecules with optimized properties (e.g., enhanced charge mobility, specific biological interactions, or improved stability).

Elucidate Reaction Mechanisms: Investigate the transition states and energy profiles of potential synthetic routes to identify optimal reaction conditions and predict potential side products. researchgate.net This can be particularly useful in understanding regioselectivity in functionalization reactions.

Computational MethodApplication AreaPredicted Outcomes
Density Functional Theory (DFT) Geometry Optimization & Electronic StructureAccurate molecular geometry, HOMO/LUMO energy gap, dipole moment, electrostatic potential surface. mdpi.comresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Chemical Bonding AnalysisCharacterization of bond strengths and types within the molecule, understanding intramolecular interactions.
Time-Dependent DFT (TD-DFT) Optical PropertiesPrediction of UV-Vis absorption spectra and excited state properties, relevant for optoelectronic applications.
Molecular Dynamics (MD) Simulations Bulk Properties & InteractionsSimulation of the compound's behavior in solution or within a polymer matrix, prediction of interactions with biological targets.

Challenges in Industrial-Scale Production and Application

Transitioning a novel compound from laboratory-scale synthesis to industrial production is fraught with challenges. For this compound, several key hurdles must be addressed:

Cost and Availability of Reagents: The reagents required for trifluoromethylthiolation can be expensive and are often produced in limited quantities. researchgate.net Developing synthetic routes that utilize cheaper, more readily available starting materials is crucial for economic viability. acs.org

Process Safety and Scalability: Many fluorination and trifluoromethylthiolation reactions are highly exothermic or involve toxic and corrosive reagents, posing significant safety risks upon scale-up. The development of robust and safe manufacturing processes, potentially using continuous flow technology, is essential. nih.govacs.org

Purification: Achieving high purity on an industrial scale can be challenging and costly. The development of efficient crystallization or other non-chromatographic purification methods will be necessary.

Regulatory Compliance: Any new chemical intended for commercial use, particularly in pharmaceuticals or electronics, must undergo rigorous testing and meet strict regulatory standards, which is a time-consuming and expensive process.

Q & A

Q. What analytical methods best characterize degradation pathways under oxidative stress?

  • Methodological Answer : LC-HRMS identifies degradation products (e.g., sulfoxide derivatives). Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.